Ethyl 4-iodo-1,3-dimethyl-1H-pyrazole-5-carboxylate
Description
Ethyl 4-iodo-1,3-dimethyl-1H-pyrazole-5-carboxylate is a halogenated pyrazole derivative characterized by a pyrazole core substituted with an iodine atom at position 4, methyl groups at positions 1 and 3, and an ethyl ester at position 3. Its molecular formula is C₈H₁₁IN₂O₂, with a molecular weight of 294.10 g/mol (CAS: 153208-27-6) . This compound is synthesized via nucleophilic substitution or iodination of precursor pyrazoles, though purification can be challenging due to isomeric byproducts .
Properties
IUPAC Name |
ethyl 4-iodo-2,5-dimethylpyrazole-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11IN2O2/c1-4-13-8(12)7-6(9)5(2)10-11(7)3/h4H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCOUEJCUOVTMDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=NN1C)C)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11IN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Mechanism and Reaction Conditions
Electrochemical iodination utilizes a Pt-anode in aqueous KI under galvanostatic electrolysis to introduce iodine at the pyrazole 4-position. The process exploits the oxidative generation of iodine radicals (I- ), which selectively attack the electron-rich C4 position of 1,3-dimethylpyrazole. Lyalin et al. demonstrated that donor substituents (e.g., methyl groups at C1 and C3) enhance iodination efficiency by stabilizing the transition state through inductive effects.
Reaction Setup:
-
Electrolyte: 10% KI in H₂O
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Current Density: 15 mA/cm²
-
Temperature: 25–30°C
-
Duration: 2–4 hours
Under these conditions, 1,3-dimethylpyrazole undergoes iodination to yield 4-iodo-1,3-dimethyl-1H-pyrazole in 35% yield. Subsequent esterification with ethyl chloroformate in the presence of triethylamine completes the synthesis:
Limitations and Optimization
Electrochemical methods face challenges in scalability due to electrode fouling and side reactions. Optimizing KI concentration to 15% and introducing pulse electrolysis (5 s on/10 s off) improved yield to 40% while reducing energy consumption by 22%.
Halogenation-Diazotization Coupling Strategy
Stepwise Synthesis Pathway
This method involves three stages: halogenation, diazotization, and carboxylation (Figure 1):
Stage 1: Halogenation of N-Methyl-3-Aminopyrazole
N-Methyl-3-aminopyrazole reacts with molecular iodine in aqueous HCl at 0–5°C to form 4-iodo-1-methyl-1H-pyrazole-3-amine. The reaction proceeds via electrophilic aromatic substitution, facilitated by the amine’s electron-donating effect:
Stage 2: Diazotization and Difluoromethyl Coupling
Diazotization with NaNO₂/HCl at −5°C generates a diazonium salt, which couples with potassium difluoromethyl trifluoroborate (KDFMT) in acetonitrile using Cu₂O (5 mol%) as a catalyst:
Stage 3: Grignard Carboxylation
The iodinated intermediate undergoes Grignard exchange with iPrMgCl, followed by carboxylation with CO₂ to install the ethyl ester group:
Advantages Over Traditional Routes
This route avoids isomer formation common in Friedel-Crafts alkylation, achieving a total yield of 64% and product purity ≥99.5%.
Oxidation of Dihydro-Pyrazole Intermediates
Persulfate-Mediated Oxidation
Ethyl 3-bromo-1-(3-chloropyridin-2-yl)-4,5-dihydro-1H-pyrazole-5-carboxylate is oxidized to the target compound using K₂S₂O₈ in acetonitrile with H₂SO₄ (0.2 eq) as a catalyst:
Optimized Conditions:
-
Temperature: 55–65°C
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Oxidant: 1.5 eq K₂S₂O₈
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Catalyst: 0.1 eq H₂SO₄
Solvent and Acid Effects
Using acetic acid instead of H₂SO₄ reduces yield to 62%, while omitting the acid drops it to 48%. Acetonitrile outperforms THF or DMF due to its polarity, stabilizing the transition state.
Comparative Analysis of Synthetic Methods
Industrial-Scale Considerations
Chemical Reactions Analysis
Nucleophilic Substitution at the Iodine Position
The iodine atom at position 4 is highly electrophilic, enabling nucleophilic substitution (SNAr) with various nucleophiles.
*Analogous example from similar iodopyrazole derivatives.
†Mechanism inferred from halogen displacement in pyrazoles .
Ester Functional Group Transformations
The ethyl ester at position 5 undergoes hydrolysis, transesterification, and reductions.
| Reaction Type | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Acidic Hydrolysis | HCl (conc.), reflux, 6h | 4-Iodo-1,3-dimethyl-1H-pyrazole-5-carboxylic acid | 85%* | |
| Basic Hydrolysis | NaOH (aq.), ethanol, 50°C | Sodium 4-iodo-1,3-dimethyl-1H-pyrazole-5-carboxylate | 90%* | |
| Reduction (LiAlH4) | LiAlH4, THF, 0°C → rt | (4-Iodo-1,3-dimethyl-1H-pyrazol-5-yl)methanol | 72%* | † |
*General ester reactivity applied to this compound.
†Demonstrated for structurally analogous esters.
Cross-Coupling Reactions
The iodine atom facilitates palladium-catalyzed cross-couplings for C–C bond formation.
*Reported for 5-chloro-4-iodo-1,3-dimethylpyrazole .
Condensation Reactions
The ester group participates in condensations with nitrogen nucleophiles.
| Reaction Type | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Hydrazide Formation | Hydrazine hydrate, ethanol, reflux | 4-Iodo-1,3-dimethyl-1H-pyrazole-5-carbohydrazide | 88%* | |
| Schiff Base Synthesis | Aniline, AcOH, 100°C | Ethyl 4-iodo-1,3-dimethyl-N-phenyl-1H-pyrazole-5-carboxamide | 55%* | † |
*Analogous reactions from pyrazolecarboxylates.
†Demonstrated for pyrazolecarbaldehydes .
Halogen Exchange Reactions
The iodine atom can be replaced via halogen exchange under specific conditions.
| Reaction Type | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Fluorination | KF, CuI, DMF, 120°C, 24h | Ethyl 4-fluoro-1,3-dimethyl-1H-pyrazole-5-carboxylate | 40%* |
*Reported for 4-bromo-3-difluoromethyl-1-methylpyrazole .
Oxidative Cyclization
Pyrazolylpropenones derived from this compound undergo cyclization to form chromones (e.g., with DMSO/CuCl2) .
Biological Activity
Derivatives exhibit antimicrobial and antifungal properties, likely through enzyme inhibition (e.g., succinate dehydrogenase).
Key Reaction Mechanisms
-
Nucleophilic Substitution : Iodine displacement via a two-step addition-elimination mechanism, enhanced by electron-withdrawing ester groups.
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Cross-Coupling : Oxidative addition of Pd(0) to the C–I bond, followed by transmetallation or alkyne insertion.
-
Ester Hydrolysis : Acid- or base-catalyzed nucleophilic acyl substitution.
Scientific Research Applications
Scientific Research Applications
Ethyl 4-iodo-1,3-dimethyl-1H-pyrazole-5-carboxylate has been investigated for several applications:
1. Chemistry:
- Building Block for Synthesis: This compound serves as a precursor in the synthesis of more complex molecules, including other pyrazole derivatives. Its ability to undergo various chemical reactions such as substitution and coupling reactions enhances its utility in organic synthesis .
2. Biology:
- Antimicrobial Activity: Studies indicate that this compound exhibits significant antimicrobial properties against various bacterial strains, making it a candidate for the development of new antimicrobial agents .
- Antifungal Properties: In addition to antibacterial effects, it has shown potential antifungal activity .
- Anticancer Potential: Preliminary research suggests that it may inhibit cancer cell growth by targeting specific kinases involved in cell signaling pathways associated with cancer progression .
3. Medicine:
- Drug Development: Due to its interactions with biological targets, this compound is being explored for its potential therapeutic applications, particularly in drug discovery aimed at treating infections and cancer .
4. Industry:
- Agrochemicals: The compound is utilized in the formulation of agrochemicals, contributing to the development of pesticides and herbicides that are effective against resistant strains of pests .
Case Studies and Research Findings
Several studies have provided insights into the efficacy of this compound:
Study on Anticancer Activity: Research focused on Aurora kinases demonstrated that pyrazole derivatives could effectively inhibit these kinases, suggesting a potential pathway for anticancer therapies using this compound .
Antimicrobial Efficacy: Investigations into various pyrazole derivatives revealed that Ethyl 4-iodo-1,3-dimethyl-1H-pyrazole exhibits significant effectiveness against resistant bacterial strains by disrupting cell wall synthesis mechanisms .
Mechanism of Action
The mechanism of action of Ethyl 4-iodo-1,3-dimethyl-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogen-Substituted Pyrazole Carboxylates
Ethyl 4-Bromo-1,3-Dimethyl-1H-Pyrazole-5-Carboxylate (QB-5081)
- Structure : Bromine replaces iodine at position 3.
- Molecular Weight : 273.10 g/mol (CAS: 5775-89-3) .
- Reactivity : Bromine is less electronegative than iodine, making it less reactive in nucleophilic substitutions. However, brominated derivatives are widely used in Suzuki-Miyaura couplings.
- Applications : Common in agrochemical synthesis due to cost-effectiveness compared to iodinated analogs .
Ethyl 5-Chloro-1,3-Dimethyl-1H-Pyrazole-4-Carboxylate
Functional Group Variants
Ethyl 4-Formyl-1,3-Dimethylpyrazole-5-Carboxylate
- Structure : A formyl group (-CHO) replaces the iodine at position 4.
- Reactivity : The aldehyde group enables condensation reactions, making it valuable for synthesizing Schiff bases or heterocyclic fused systems .
- Crystallography : Comparable bond lengths to the iodinated compound but distinct packing due to polar formyl interactions .
Ethyl 5-Cyano-1-Phenyl-1H-Pyrazole-4-Carboxylate
- Structure: Cyano (-CN) and phenyl groups at positions 5 and 1, respectively.
- Molecular Weight : 241.25 g/mol (CAS: 98476-09-6).
- Applications: Potential insecticidal activity; the cyano group enhances electrophilicity for nucleophilic attacks .
Heterocyclic and Fused Systems
Ethyl 1-Allyl-4-Iodo-3-Methyl-1H-Pyrazole-5-Carboxylate
- Structure : Allyl group at position 1, iodine at 4.
- Applications : The allyl substituent introduces sites for cycloaddition or polymerization, expanding utility in materials science .
Pyrazolo[3,4-c]pyrazole Derivatives
Physical Properties
Biological Activity
Ethyl 4-iodo-1,3-dimethyl-1H-pyrazole-5-carboxylate is a pyrazole derivative that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and comparative analysis with similar compounds.
Overview of this compound
This compound is characterized by its unique five-membered heterocyclic structure containing two nitrogen atoms and an iodine substituent. This compound has been synthesized through various methods, typically involving the iodination of a pyrazole precursor under specific reaction conditions .
The biological activity of this compound is attributed to its ability to interact with various molecular targets within biological systems. The compound can bind to enzymes and receptors, modulating their activity and leading to significant biological effects. Some proposed mechanisms include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cell proliferation and inflammation.
- Receptor Binding : It can interact with specific receptors, altering signaling pathways that affect cellular functions .
Antimicrobial Properties
This compound has shown promising antimicrobial activity against various bacterial strains. In studies, it demonstrated effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The compound's mechanism likely involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .
Anticancer Activity
Research has indicated that this compound exhibits anticancer properties. It has been tested against several cancer cell lines, showing potential in inhibiting cell growth and inducing apoptosis. The compound's effectiveness is believed to stem from its ability to interfere with cancer cell signaling pathways and promote programmed cell death .
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. In vitro studies have reported significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 at specific concentrations. These findings suggest that this compound could serve as a lead compound for developing new anti-inflammatory agents .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with other halogenated pyrazole derivatives:
| Compound Name | Antimicrobial Activity | Anticancer Activity | Anti-inflammatory Activity |
|---|---|---|---|
| Ethyl 4-chloro-1,3-dimethyl-1H-pyrazole-5-carboxylate | Moderate | Low | Moderate |
| Ethyl 4-bromo-1,3-dimethyl-1H-pyrazole-5-carboxylate | High | Moderate | Low |
| This compound | High | High | High |
The presence of iodine in Ethyl 4-iodo derivatives enhances their reactivity and biological activity compared to their chloro and bromo counterparts. This increased potency may be attributed to the larger atomic size and lower electronegativity of iodine, influencing the compound's interaction with biological targets .
Case Studies
Several studies have highlighted the potential therapeutic applications of this compound:
- Antibacterial Study : A study conducted by Burguete et al. evaluated the antibacterial efficacy of various pyrazoles against E. coli and S. aureus, demonstrating that Ethyl 4-iodo derivatives exhibited superior activity compared to other halogenated pyrazoles .
- Anticancer Research : In a study examining the effects on cancer cell lines, compounds similar to Ethyl 4-iodo showed significant inhibition of tumor growth in vitro, indicating potential for further development as anticancer agents .
Q & A
Q. Basic
- ¹H/¹³C NMR : Assigns methyl (δ ~2.3–2.5 ppm), ethyl ester (δ ~1.2–4.3 ppm), and pyrazole ring protons (δ ~6.5–8.0 ppm). The iodine atom deshields adjacent carbons, shifting ¹³C signals upfield .
- IR spectroscopy : Confirms ester C=O (1680–1700 cm⁻¹) and C-I (500–600 cm⁻¹) stretches.
- Mass spectrometry : High-resolution MS (HRMS-EI) validates the molecular ion (e.g., m/z 323.9874 for C₈H₁₁IN₂O₂) .
How does the iodine atom influence X-ray crystallographic analysis?
Advanced
The heavy iodine atom enhances X-ray diffraction contrast, enabling precise structure determination. However, its high electron density can cause absorption errors. Mitigation strategies include:
- Data collection : Use Mo-Kα radiation (λ = 0.7107 Å) with multi-scan absorption corrections.
- Refinement : SHELXL’s extinction and absorption correction algorithms improve model accuracy .
- Software tools : Mercury (CCDC) visualizes intermolecular interactions (e.g., halogen bonding) involving iodine .
What competing side reactions occur during iodination, and how are they mitigated?
Advanced
Common issues include:
- Di-iodination : Controlled stoichiometry (1.05 eq. I₂) and low temperatures (0–5°C) limit over-iodination.
- Ester hydrolysis : Anhydrous conditions (e.g., DMF, dry THF) prevent acid/base-mediated hydrolysis of the ethyl ester .
Reaction monitoring via TLC (hexane/ethyl acetate 3:1) ensures single-product formation.
How can computational methods predict the reactivity of this compound?
Q. Advanced
- DFT calculations : Gaussian or ORCA software models electrophilic substitution at the 4-position, predicting regioselectivity for cross-coupling .
- Molecular docking : Assesses binding affinity in medicinal chemistry applications (e.g., enzyme inhibition).
- Mercury’s packing similarity : Compares crystal packing with analogous bromo derivatives to predict polymorphism .
What strategies resolve discrepancies between experimental and computational spectral data?
Q. Advanced
- Solvent effects : Simulate NMR shifts using PCM (Polarizable Continuum Model) in Gaussian, accounting for DMSO or CDCl₃ solvation .
- Conformational averaging : Compare Boltzmann-weighted DFT spectra with experimental data to identify dominant conformers.
- Error analysis : Cross-validate crystallographic data (e.g., C–I bond length: 2.10–2.15 Å) with Mercury’s bond-length statistics .
How is this compound utilized in synthesizing fused heterocyclic systems?
Basic
The 4-iodo group undergoes cyclization with azides or amines to form pyrazolo[3,4-c]pyrazoles or thieno[2,3-c]pyrazoles. For example, treatment with hydrazine hydrate in ethanol yields bicyclic systems, while Cu-catalyzed azide-alkyne cycloaddition (CuAAC) generates triazole hybrids .
What challenges arise in refining crystal structures with disordered iodine?
Advanced
Disorder in the iodine position complicates refinement. Solutions include:
- Occupancy refinement : SHELXL’s PART instruction models partial occupancy of iodine positions.
- Thermal parameter constraints : Apply SIMU/DELU restraints to anisotropic displacement parameters .
- Twinned data : Use CELL_NOW and TWINABS to deconvolute overlapping reflections .
How does this compound compare to its bromo analog in reactivity?
Q. Advanced
- Electrophilicity : Iodo derivatives undergo faster oxidative addition in cross-coupling (Pd) but are prone to protodehalogenation.
- Crystallinity : Bromo analogs often yield higher-quality crystals due to lower absorption, but iodine provides better phasing power in SAD/MAD experiments .
- Stability : Iodo compounds may require dark storage to prevent light-induced decomposition.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
